2-(1H-pyrrol-3-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-pyrrol-3-yl)pyrazine is a nitrogen-containing heterocyclic compound that includes both a pyrrole ring and a pyrazine ring. This compound is part of the broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities. These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 2-(1H-pyrrol-3-yl)pyrazine can be achieved through various synthetic routes. Some common methods include:
Cyclization: This involves the formation of the pyrazine ring from appropriate precursors.
Ring Annulation: This method involves the construction of the pyrazine ring by annulating it onto an existing pyrrole ring.
Cycloaddition: This involves the addition of a nitrile oxide to an alkyne to form the pyrazine ring.
Direct C-H Arylation: This method involves the direct arylation of the pyrrole ring with a pyrazine derivative.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
2-(1H-pyrrol-3-yl)pyrazine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of pyrazine-2-carboxylic acid .
Scientific Research Applications
2-(1H-pyrrol-3-yl)pyrazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential antimicrobial, antiviral, and antifungal properties.
Medicine: It is investigated for its potential use as an anti-inflammatory, antitumor, and kinase inhibitory agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-3-yl)pyrazine involves its interaction with various molecular targets and pathways. For example, its anticancer and anti-inflammatory activities are mediated through the inhibition of protein kinases such as MAP kinase, cyclin-dependent kinase, and glycogen synthase kinase-3. It also inhibits topoisomerase II, Jak3, FGFR, SYK, and RSK, and suppresses the HIF-1 pathway .
Comparison with Similar Compounds
2-(1H-pyrrol-3-yl)pyrazine can be compared with other similar compounds, such as:
Pyrrole: A simple nitrogen-containing heterocycle known for its diverse biological activities.
Pyrazine: Another nitrogen-containing heterocycle with various biological functions.
Imidazole: A heterocyclic compound with two nitrogen atoms, known for its therapeutic potential .
The uniqueness of this compound lies in its combined pyrrole and pyrazine rings, which confer a unique set of biological activities and chemical reactivity .
Properties
IUPAC Name |
2-(1H-pyrrol-3-yl)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-9-5-7(1)8-6-10-3-4-11-8/h1-6,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWUEJBIRQOVBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.